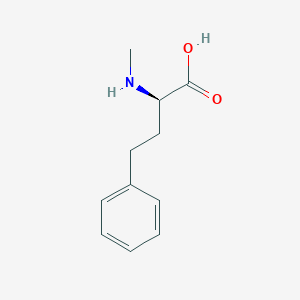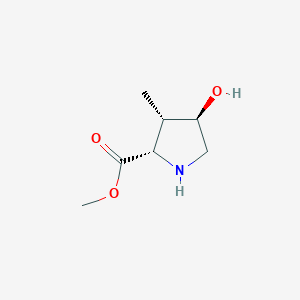![molecular formula C7H5F3N4 B12976966 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo[4,3-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, which provides a straightforward route to the desired triazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and functional materials.
作用機序
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of c-Met kinase, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar triazole scaffold and exhibits comparable biological activities.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties and structural similarity.
Uniqueness
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug discovery and development .
特性
分子式 |
C7H5F3N4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-13-6(14)11/h1-3H,(H2,11,13) |
InChIキー |
BXWBXVHPHBUSHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NN=C2N)C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
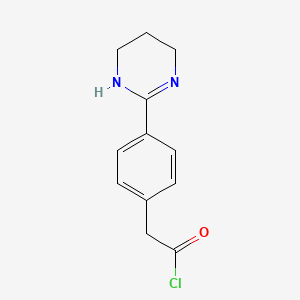

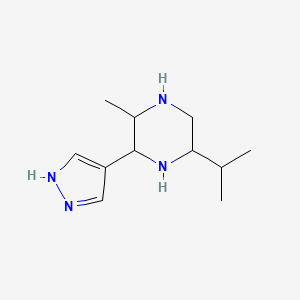
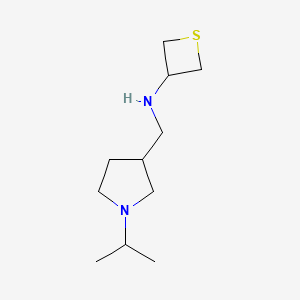
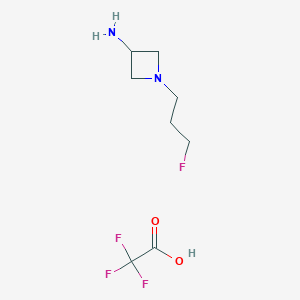
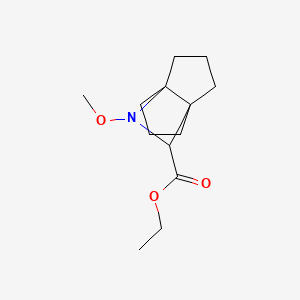
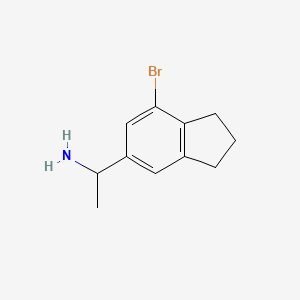
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)

